2-(3-METHYL-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
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Overview
Description
2-(3-METHYL-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzothiophene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and amide functional groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-(3-METHYL-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by acylation to form the benzoyl derivative. The benzoyl compound is then reacted with an amine to form the amide linkage. The final step involves the cyclization of the intermediate to form the benzothiophene ring under specific conditions, such as heating with a sulfur source .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
2-(3-METHYL-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 2-(3-METHYL-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide linkage and benzothiophene ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar compounds to 2-(3-METHYL-4-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include:
Methyl 4-[(3-nitrobenzoyl)amino]benzoate: This compound shares the nitrobenzoyl amine structure but lacks the benzothiophene ring.
Dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]terephthalate: This compound has a similar nitrobenzoyl amine structure but features a terephthalate core instead of a benzothiophene ring
The uniqueness of this compound lies in its combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O4S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-10(6-7-12(9)20(23)24)16(22)19-17-14(15(18)21)11-4-2-3-5-13(11)25-17/h6-8H,2-5H2,1H3,(H2,18,21)(H,19,22) |
InChI Key |
XAXMUTOFVIWWRR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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